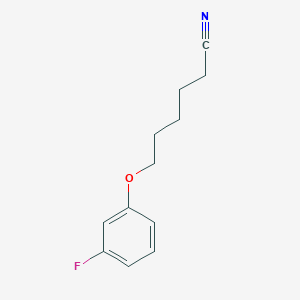

6-(3-Fluoro-phenoxy)hexanenitrile

Description

Significance of Fluorinated Organic Molecules in Advanced Chemical Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. bldpharm.com This process, known as fluorination, is a cornerstone of modern chemical synthesis due to the unique characteristics of the fluorine atom, such as its high electronegativity and small size. bldpharm.com The incorporation of fluorine can enhance metabolic stability, increase bioavailability, and modulate the acidity of nearby functional groups. beilstein-journals.org These attributes are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.orgchemscene.com

The strategic placement of fluorine atoms can lead to compounds with improved efficacy and reduced side effects compared to their non-fluorinated counterparts. beilstein-journals.org Consequently, the development of new and selective fluorination methods is an active area of research, enabling the synthesis of increasingly complex and valuable fluorinated molecules. bldpharm.com

Role of Nitrile Functionality in Modern Organic Transformations

The nitrile or cyano group (-C≡N) is a versatile functional group of immense importance in organic synthesis. bldpharm.com Its unique electronic structure, featuring a triple bond and a polarized carbon-nitrogen bond, allows it to participate in a wide range of chemical reactions. bldpharm.com Nitriles are key intermediates in the synthesis of various valuable compounds, including amines, carboxylic acids, amides, ketones, and aldehydes.

The nitrile group can act as a nucleophile, an electrophile, or a directing group in various transformations. bldpharm.com Its ability to undergo nucleophilic additions, cycloadditions, and reductions makes it a powerful tool for the construction of complex molecular architectures. bldpharm.com In medicinal chemistry, the nitrile group is found in numerous approved drugs, where it can enhance binding affinity to biological targets and improve pharmacokinetic profiles.

Overview of Hexanenitrile (B147006) Derivatives as Versatile Synthetic Intermediates

Hexanenitrile, a simple six-carbon aliphatic nitrile, and its derivatives serve as versatile building blocks in organic synthesis. bldpharm.com The hexanenitrile backbone provides a flexible carbon chain that can be functionalized in various ways, while the terminal nitrile group offers a reactive handle for a multitude of chemical transformations.

The primary reactions of hexanenitrile derivatives involve the transformation of the nitrile group. For instance, reduction of the nitrile yields the corresponding primary amine, hexylamine, which is a valuable precursor for pharmaceuticals and agrochemicals. Hydrolysis, under acidic or basic conditions, converts the nitrile to hexanoic acid.

Furthermore, the carbon chain of hexanenitrile derivatives can be modified to introduce other functional groups, leading to a diverse range of intermediates. The combination of a flexible hydrocarbon chain and a reactive nitrile group makes hexanenitrile derivatives valuable starting materials for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.

Contextualization of 6-(3-Fluoro-phenoxy)hexanenitrile within Contemporary Chemical Research

This compound is a specific derivative that incorporates both a fluorinated aromatic ring and a nitrile-terminated alkyl chain. While detailed research findings on this particular compound are not extensively documented in publicly available literature, its structure suggests its role as a specialized building block in synthetic chemistry.

The presence of the 3-fluorophenoxy group introduces the influential properties of fluorine, such as altered electronic effects and potential for specific interactions in biological systems. The hexanenitrile portion provides a flexible spacer and a reactive nitrile handle for further chemical modifications. This combination of functionalities makes this compound a potentially valuable intermediate for the synthesis of more complex molecules targeted for applications in drug discovery and materials science. Its availability from commercial suppliers indicates its use in research and development settings. bldpharm.combldpharm.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(3-fluorophenoxy)hexanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c13-11-6-5-7-12(10-11)15-9-4-2-1-3-8-14/h5-7,10H,1-4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJVEPWWWOCRPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 3 Fluoro Phenoxy Hexanenitrile and Analogous Structures

Strategic Approaches to Phenoxy Ether Linkage Formation

The creation of the aryl ether bond, specifically the C–O linkage between the fluorinated phenyl ring and the hexanenitrile (B147006) chain, is a pivotal step in the synthesis of 6-(3-fluoro-phenoxy)hexanenitrile. Several powerful transition-metal-catalyzed and classical methods have been developed and refined for this purpose.

Palladium-Catalyzed C–O Cross-Coupling Methodologies for Aryl Ethers

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a versatile and highly efficient means of forming carbon-heteroatom bonds, including the C–O bonds of aryl ethers. acs.org These methods typically involve the reaction of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable base.

Recent advancements have focused on the development of highly effective protocols for the cross-coupling of (hetero)aryl bromides with fluorinated alcohols. acs.org The use of commercially available precatalysts like tBuBrettPhos Pd G3, in conjunction with a base such as cesium carbonate (Cs₂CO₃) in a solvent like toluene, has proven to be particularly effective. acs.org These reactions are often characterized by short reaction times and excellent functional group tolerance, making them applicable to a wide range of substrates, including both electron-rich and electron-poor (hetero)arenes. acs.org

A key advantage of palladium-catalyzed methods is their potential for late-stage functionalization, allowing for the introduction of the fluorinated phenoxy group at a later point in a synthetic sequence. This is particularly valuable in medicinal chemistry for creating analogs for structure-activity relationship (SAR) studies. Furthermore, these methods have been adapted for the synthesis of radiolabeled compounds, for instance, using [¹⁸F]trifluoroethanol for applications in positron emission tomography (PET). acs.orgnih.gov

| Catalyst System | Aryl Halide | Alcohol | Base | Conditions | Yield |

| tBuBrettPhos Pd G3 | (Hetero)aryl bromides | Fluorinated alcohols | Cs₂CO₃ | Toluene | High |

| Pd/BrettPhos | Activated aryl halides | Primary fluoroalkyl alcohols | - | - | - |

| Pd(OAc)₂ | - | - | - | Aqueous micelles | - |

Copper-Mediated Aromatic Nucleophilic Substitution for Phenoxy Ether Synthesis

Copper-catalyzed methods, often referred to as Ullmann condensations, represent a classical yet continually evolving approach to aryl ether synthesis. nih.gov These reactions typically involve the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base, often at elevated temperatures. nih.gov

Modern iterations of the Ullmann reaction have seen the development of milder and more efficient catalytic systems. The use of various ligands in conjunction with copper has expanded the scope and applicability of these reactions. nih.gov For instance, efficient copper-catalyzed Chan-Lam reactions of trifluoroethanol with a variety of aryl- and heteroarylboronic acids have been developed, providing a practical route to trifluoroethyl aryl ethers under mild conditions. acs.org

Photoinduced, copper-catalyzed cross-couplings have emerged as a particularly mild method for O-arylation of phenols at room temperature. rsc.org These reactions, utilizing an inexpensive copper pre-catalyst like copper(I) iodide (CuI) and light, can couple a wide array of phenols and aryl iodides to form diaryl ethers. rsc.org Mechanistic studies suggest the involvement of a Cu(I)–phenoxide complex as a viable intermediate in this photoinduced C–O bond formation. rsc.org

| Catalyst System | Aryl Source | Alcohol/Phenol | Conditions | Key Features |

| Copper/Ligand | Aryl halides | Alcohols/Phenols | Elevated temperatures | Traditional Ullmann-type reaction |

| Copper | Arylboronic acids | Trifluoroethanol | Mild conditions | Chan-Lam reaction |

| CuI/Light | Aryl iodides | Phenols | Room temperature | Photoinduced coupling |

Emerging and Direct Synthetic Routes to Fluorinated Aryl Ethers

The direct synthesis of fluorinated aryl ethers is an area of active research, driven by the importance of these motifs in medicinal chemistry and agrochemistry. nih.gov Fluorine can significantly modulate molecular properties such as lipophilicity and metabolic stability. nih.gov

One emerging strategy involves the development of reagents and methods for the direct installation of fluorinated groups. For example, sulfinate salts have been identified as promising reagents for the direct incorporation of alkyl groups onto heteroaromatic systems through a C–H functionalization process. nih.gov This approach has been extended to the synthesis of fluorinated bioisosteres of alkoxy ethers. nih.govcas.cn

Nickel-catalyzed Suzuki cross-coupling reactions have also been employed for the synthesis of aryldifluoromethyl aryl ethers. springernature.com This method provides a convenient route to these structures, which have shown enhanced antitumor efficacy in certain biological contexts. springernature.com While traditional methods for introducing difluoromethyl groups often involve harsh reagents, these newer catalytic approaches offer milder and more versatile alternatives. springernature.com

Contemporary Methods for Nitrile Group Introduction and Hexanenitrile Chain Elaboration

The nitrile functional group is a versatile synthon in organic chemistry, readily convertible to other important functionalities such as carboxylic acids, amines, and ketones. researchgate.netorgoreview.com Its introduction and the construction of the six-carbon chain are crucial steps in the synthesis of this compound.

Nucleophilic Substitution Reactions in Nitrile Synthesis

A primary and widely used method for the synthesis of nitriles is through the nucleophilic substitution (SN2) reaction of an alkyl halide with a cyanide salt. pearson.com In this reaction, the cyanide ion (CN⁻) acts as a nucleophile, displacing a halide (e.g., bromide or chloride) from an alkyl substrate. pearson.com This reaction is effective for primary and secondary alkyl halides and proceeds with an inversion of configuration at the carbon center. pearson.com

For the synthesis of the hexanenitrile chain, a suitable six-carbon alkyl halide with a leaving group at one end would be reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). The other end of the chain would be functionalized to allow for the subsequent formation of the ether linkage. The choice of solvent is also important, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) often favoring the SN2 pathway. pearson.com

Dehydration of Primary Amides for Nitrile Formation

The dehydration of primary amides provides an alternative and efficient route to nitriles. orgoreview.comrsc.org This transformation involves the removal of a molecule of water from a primary amide (R-CONH₂) to yield the corresponding nitrile (R-C≡N). orgoreview.com

A variety of dehydrating agents can be employed for this purpose. researchgate.net Classical reagents include strong dehydrating agents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.com However, research has focused on developing milder and more selective methods. rsc.orgresearchgate.net

Modern approaches include the use of transition metal catalysts. For example, palladium acetate (B1210297) (Pd(OAc)₂) has been used as a catalyst for the dehydration of primary amides in aqueous micelles, offering a greener and recyclable reaction medium. rsc.org Other metal-based systems, as well as organocatalytic methods, have also been developed, expanding the toolkit available for this important transformation. rsc.org

| Dehydrating Agent/Catalyst | Substrate | Key Features |

| P₂O₅, POCl₃, SOCl₂ | Primary Amides | Classical, strong dehydrating agents. orgoreview.com |

| Pd(OAc)₂ | Primary Amides | Catalytic, performed in aqueous micelles. rsc.org |

| Metal and Organocatalysts | Primary Amides | Milder and more selective alternatives. rsc.org |

Oxidative Routes to Nitrile Functionality from Alcohols, Aldehydes, and Amines

The direct conversion of alcohols, aldehydes, and amines into nitriles represents a powerful and atom-economical approach in organic synthesis. These oxidative methods offer alternatives to traditional nitrile syntheses that often involve toxic cyanides. thieme-connect.com

A variety of oxidizing agents and catalytic systems have been developed to facilitate this transformation. For instance, a one-pot conversion of primary alcohols, aldehydes, and amines to their corresponding nitriles can be achieved with high efficiency using trichloroisocyanuric acid (TCCA) in aqueous ammonia (B1221849). thieme-connect.comorganic-chemistry.org This method is also effective for converting benzylic halides into aromatic nitriles. thieme-connect.comorganic-chemistry.org Another approach utilizes 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) in aqueous ammonia to oxidize primary alcohols and various amines to nitriles. organic-chemistry.org

Transition-metal-free methods have also gained prominence. One such method employs NaNO₂ as both the oxidant and nitrogen source for the deacylative C(sp³)–C(sp²) bond cleavage, effectively converting ketones and aldehydes into a wide range of nitriles. organic-chemistry.org Furthermore, the combination of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with iodosobenzene (B1197198) diacetate and ammonium (B1175870) acetate provides a direct route from various alcohols to nitriles through an in-situ oxidation-imination-aldimine oxidation sequence. organic-chemistry.org

Biocatalysis offers a green and mild alternative for nitrile synthesis. The copper-dependent enzyme galactose oxidase can catalyze the one-pot conversion of alcohols to nitriles using air as the oxidant and ammonia as the nitrogen source. nih.gov This process proceeds through the oxidation of the alcohol to an aldehyde, followed by in-situ imine formation and subsequent oxidation to the nitrile. nih.gov Nanocatalysts, such as those based on non-noble metal oxides, have also demonstrated high efficiency in the aerobic oxidative synthesis of nitriles from alcohols and amines. chemrevlett.comnih.gov

| Precursor | Reagents/Catalyst | Product | Key Features |

| Alcohols, Aldehydes, Amines | Trichloroisocyanuric acid (TCCA), aq. NH₃ | Nitriles | Efficient, one-pot, high yields thieme-connect.comorganic-chemistry.org |

| Alcohols, Amines | 1,3-diiodo-5,5-dimethylhydantoin (DIH), aq. NH₃ | Nitriles | Good yields organic-chemistry.org |

| Ketones, Aldehydes | NaNO₂ | Nitriles | Transition-metal-free organic-chemistry.org |

| Alcohols | TEMPO, Iodosobenzene diacetate, NH₄OAc | Nitriles | In-situ sequence organic-chemistry.org |

| Alcohols | Galactose oxidase, Air, NH₃ | Nitriles | Biocatalytic, mild conditions nih.gov |

Alkylation and Cycloaddition Strategies for Hexanenitrile Derivatives

The construction of the hexanenitrile backbone can be achieved through various alkylation and cycloaddition strategies. Alkylation reactions, a fundamental class of transformations in organic chemistry, involve the transfer of an alkyl group from one molecule to another. In the context of synthesizing hexanenitrile derivatives, this could involve the reaction of a suitable nucleophile with a six-carbon electrophile bearing a leaving group.

Cycloaddition reactions, which form a cyclic molecule from two or more unsaturated molecules, offer another powerful tool for constructing the carbon framework. youtube.com For instance, a [4+2] cycloaddition, such as the Diels-Alder reaction, could be envisioned to form a six-membered ring that can be subsequently modified to yield the hexanenitrile structure. youtube.com The stereochemistry of these reactions can often be controlled by the choice of reactants and reaction conditions. youtube.com Other cycloaddition variants, such as [6+2] and [2+2] cycloadditions, can also be employed to generate different ring sizes and substitution patterns. youtube.com

Integrated Synthetic Pathways to this compound

Convergent and Divergent Synthetic Strategies for Complex Molecules

Divergent synthesis , in contrast, starts from a common intermediate and introduces diversity by reacting it with a variety of different reagents. wikipedia.orgresearchgate.net This strategy is particularly useful for creating libraries of related compounds for screening purposes. wikipedia.org Starting from a central core, successive generations of building blocks can be added to create a diverse range of molecules. wikipedia.org

| Strategy | Description | Advantages |

| Convergent | Fragments of the target molecule are synthesized separately and then combined. wikipedia.orgnumberanalytics.com | Improved overall yield, increased efficiency, flexibility for analog synthesis. numberanalytics.com |

| Divergent | A common intermediate is used to generate a library of diverse compounds. wikipedia.orgresearchgate.net | Rapid access to molecular libraries, useful for screening. wikipedia.org |

One-Pot and Cascade Reaction Approaches in Synthesis

One-pot reactions involve multiple sequential transformations within a single reaction flask, avoiding the need for isolation and purification of intermediates. rsc.org This approach significantly improves efficiency, reduces waste, and saves time.

Cascade reactions , a subset of one-pot reactions, are processes where the product of one reaction becomes the substrate for the next in a continuous sequence. rsc.orgnih.gov These reactions are inspired by the highly efficient metabolic pathways found in nature. rsc.org The synthesis of nitriles can be achieved through cascade processes, for example, by combining a chemo-enzymatic oxidation of an alcohol to an aldehyde with a subsequent conversion to the nitrile. rsc.org The development of one-pot, metal-free cascade reactions for the synthesis of complex nitrogen-containing heterocycles highlights the power of this approach. nih.gov

Chemo- and Regioselectivity in Multi-Component Synthesis

Multi-component reactions (MCRs) are convergent processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. A significant challenge in MCRs is controlling chemoselectivity (the selective reaction of one functional group in the presence of others) and regioselectivity (the preferential formation of one constitutional isomer over another). slideshare.net

The ability to tune the chemo- and regioselectivity of a multi-component reaction is crucial for its synthetic utility. acs.org This can often be achieved by carefully selecting the catalyst, solvent, and reaction temperature. For example, in the condensation of 5-aminopyrazoles, dimedone, and aldehydes, different tricyclic products can be obtained by altering the reaction conditions. acs.org Similarly, nickel-catalyzed multi-component reactions have been developed for the arylcyanation of unsaturated amides with high chemo- and regioselectivity. nih.gov The successful application of these principles is essential for designing efficient and selective syntheses of complex molecules like this compound.

Mechanistic Investigations and Structure Reactivity Relationships of 6 3 Fluoro Phenoxy Hexanenitrile

Electronic and Steric Effects of Fluorine on Molecular Reactivity

The presence of a fluorine atom on the phenoxy moiety of 6-(3-fluoro-phenoxy)hexanenitrile significantly influences the molecule's electronic properties and, consequently, its reactivity.

Fluorine is the most electronegative element, leading to strong inductive and resonance effects when attached to an aromatic ring. These electronic effects alter the electron density distribution within the phenoxy group.

Inductive Effect (-I): Due to its high electronegativity, the fluorine atom exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring, making the carbon atom attached to the fluorine atom and, to a lesser extent, the other ring carbons more electron-deficient.

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic ring through resonance. This effect increases the electron density at the ortho and para positions relative to the fluorine atom. However, the resonance effect of fluorine is generally weaker than its inductive effect.

The combination of these opposing effects results in a net deactivation of the aromatic ring towards electrophilic substitution, while directing incoming electrophiles to the ortho and para positions.

| Electronic Effect | Description | Impact on Phenoxy Moiety |

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to high electronegativity. | Decreases overall electron density of the aromatic ring. |

| Resonance Effect (+R) | Donation of electron density through the pi system via lone pairs. | Increases electron density at the ortho and para positions. |

The nitrile group is characterized by a polarized carbon-nitrogen triple bond, with the carbon atom being electrophilic. libretexts.org The electronic effects of the fluorine atom on the distant nitrile group are transmitted through the phenoxy ring and the hexyl chain. While the inductive effect of fluorine diminishes with distance, it can still have a subtle influence on the reactivity of the nitrile carbon. The electron-withdrawing nature of the 3-fluorophenoxy group can slightly increase the electrophilicity of the nitrile carbon, potentially making it more susceptible to nucleophilic attack compared to its non-fluorinated analog.

The fluorine substituent can have a profound impact on the pathways and selectivity of reactions involving this compound.

Nucleophilic Aromatic Substitution (SNA_r): The presence of the electron-withdrawing fluorine atom can activate the aromatic ring towards nucleophilic aromatic substitution, particularly if there are other activating groups present. acgpubs.org However, for a single fluorine substituent, this effect is generally modest. acgpubs.org

Reaction Selectivity: The electronic influence of the fluorine atom can direct the regioselectivity of certain reactions. For instance, in reactions involving the aromatic ring, the interplay of inductive and resonance effects will dictate the preferred site of attack. The fluorine atom's presence can also influence the stereoselectivity of reactions at chiral centers, should they be introduced into the molecule. beilstein-journals.org

| Reaction Type | Influence of Fluorine | Potential Outcome for this compound |

| Electrophilic Aromatic Substitution | Deactivating, ortho-para directing | Slower reaction rate compared to benzene (B151609), substitution at positions ortho and para to the ether linkage. |

| Nucleophilic Aromatic Substitution | Activating | May facilitate substitution of the fluorine atom under harsh conditions. acgpubs.org |

| Nitrile Group Reactions | Minor electronic influence | Slight enhancement of nitrile carbon electrophilicity. |

Detailed Reaction Mechanisms of Nitrile Group Transformations in this compound

The nitrile functionality in this compound is a versatile synthetic handle that can be converted into other important functional groups, such as carboxylic acids and amines.

The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions. youtube.com

Acid-Catalyzed Hydrolysis: In the presence of acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the nitrile carbon. libretexts.org A series of proton transfers and tautomerization leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 6-(3-fluoro-phenoxy)hexanoic acid. libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. youtube.com The resulting intermediate is protonated by water to form an amide. youtube.com Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt, which upon acidic workup gives the final carboxylic acid product. youtube.com

Nitriles can be reduced to primary amines using various reducing agents.

Reduction with Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent provides a hydride ion (H⁻) that acts as a nucleophile, attacking the electrophilic nitrile carbon. libretexts.org This initial addition is followed by a second hydride addition to the intermediate imine anion, ultimately leading to a dianion. libretexts.org Aqueous workup then protonates the nitrogen to yield the primary amine, 6-(3-fluoro-phenoxy)hexan-1-amine.

Reduction with Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a less reactive reducing agent that can be used to reduce nitriles to aldehydes under controlled conditions. The reaction proceeds through the formation of an imine anion, which is stabilized by the aluminum complex. libretexts.org Hydrolysis of this intermediate during workup yields the corresponding aldehyde. If the reaction is allowed to proceed further with excess DIBAL-H or under different conditions, the amine can be formed.

Nucleophilic Addition Reactions at the Nitrile Center

The nitrile group (C≡N) in this compound is a key site for chemical reactivity. openstax.org This functional group is characterized by a strong polarization due to the high electronegativity of the nitrogen atom, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. openstax.orglibretexts.org This reactivity is analogous to that of a carbonyl group, where nucleophilic addition to the electrophilic carbon is a fundamental transformation. openstax.orgmasterorganicchemistry.com The addition of a nucleophile to the nitrile carbon results in the formation of an sp²-hybridized imine anion intermediate. openstax.org

A variety of nucleophiles can participate in addition reactions with nitriles. wikipedia.org Common examples include:

Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to the nitrile carbon. chemistrysteps.comlibretexts.orglibretexts.org This reaction initially forms an imine salt, which can then be hydrolyzed to produce a ketone or reduced to yield a primary amine. chemistrysteps.com The use of organometallic reagents must be conducted under anhydrous conditions, as they react vigorously with protic solvents like water. libretexts.org

Hydride Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) as the nucleophile. libretexts.org The initial addition forms an imine anion, which can undergo a second hydride addition. openstax.org Subsequent workup with water protonates the resulting dianion to afford a primary amine. openstax.org

Water (Hydrolysis): In the presence of acid or base catalysts, water can act as a nucleophile, leading to the hydrolysis of the nitrile. openstax.orgchemistrysteps.com Acid catalysis involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating attack by the weakly nucleophilic water molecule. libretexts.orglibretexts.org Base-catalyzed hydrolysis proceeds via direct attack of the more nucleophilic hydroxide ion. chemistrysteps.com The initial product of hydrolysis is an amide, which can be further hydrolyzed to a carboxylic acid. openstax.org

Alcohols: In the Pinner reaction, alcohols add to nitriles under acidic conditions to form an imino ether hydrochloride salt, which can be subsequently converted to an ester or an orthoester. wikipedia.org

Thiols: Nucleophilic thiols, such as the side chain of cysteine residues in proteins, can add to the nitrile carbon to form a thioimidate adduct. nih.govnih.gov This reaction is of particular interest in the context of covalent inhibitors in drug discovery. nih.gov The reactivity of the nitrile towards thiols can be influenced by the electronic environment of the molecule. nih.gov

The general mechanism for nucleophilic addition to a nitrile involves the attack of the nucleophile on the electrophilic carbon, breaking the pi bond of the triple bond and forming a new single bond. The resulting intermediate can then undergo further reactions depending on the nature of the nucleophile and the reaction conditions.

Cycloaddition Chemistry Involving the Nitrile Group for Heterocycle Formation

The nitrile group of this compound can participate in cycloaddition reactions, providing a versatile pathway for the synthesis of various heterocyclic compounds. These reactions involve the concerted or stepwise combination of the nitrile with another unsaturated molecule to form a new ring system. A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. rsc.org

In this type of reaction, the nitrile acts as a dipolarophile and reacts with a 1,3-dipole. A notable example is the reaction of nitriles with nitrilimines to form 1,2,4-triazoles. nih.gov The regioselectivity of this reaction, which determines the substitution pattern on the resulting triazole ring, is influenced by the electronic properties of both the nitrile and the nitrilimine. nih.gov The presence of an electron-withdrawing group, such as a trifluoromethyl group, on the nitrile can enhance its electrophilic character and influence the reaction's outcome. nih.gov

The formation of heterocycles through cycloaddition reactions is a powerful tool in synthetic organic chemistry, allowing for the construction of complex molecular architectures that are prevalent in pharmaceuticals and other functional materials. nih.govnih.gov For instance, rhodium-catalyzed [3+2] annulation of N-phenoxy amides with alkynes represents a modern approach to synthesizing dihydrobenzofurans. researchgate.net

Below is a table summarizing cycloaddition reactions involving nitriles:

| Reaction Type | Reactants | Product | Key Features |

| [3+2] Cycloaddition | Nitrile (dipolarophile) + Nitrilimine (1,3-dipole) | 1,2,4-Triazole | Regioselectivity influenced by electronic factors. nih.gov |

| [3+2] Cycloaddition | N-Phenoxy Amide + Alkyne | Dihydrobenzofuran | Rh(III)-catalyzed, redox-neutral C-H activation/[3+2] annulation. researchgate.net |

| [4+2] Cycloaddition (Diels-Alder) | Nitrile (as part of a diene or dienophile) | Six-membered heterocycle | Thermally or photochemically induced. youtube.com |

| [2+2] Cycloaddition | Nitrile + Alkene/Alkyne | Four-membered heterocycle | Often requires photochemical conditions. youtube.com |

Reactivity of the Hexanenitrile (B147006) Chain and Phenoxy Ether Linkage

Conformational Analysis and its Impact on Intramolecular Reactivity

The hexanenitrile chain of this compound possesses significant conformational flexibility due to the free rotation around its single bonds. chemscene.com This flexibility allows the molecule to adopt various spatial arrangements, which can have a profound impact on its intramolecular reactivity. The relative orientation of the terminal nitrile group and the phenoxy ring, as well as the intervening alkyl chain, can either facilitate or hinder intramolecular reactions.

For instance, intramolecular cyclization reactions are highly dependent on the ability of the chain to fold back on itself, bringing the reactive centers into close proximity. The probability of such conformations determines the feasibility and rate of cyclization. The formation of five- and six-membered rings is often favored due to lower ring strain and favorable entropic factors. masterorganicchemistry.com

Reactivity of the Hexyl Spacer: Functionalization and Derivatization Sites

The hexyl spacer in this compound offers several sites for functionalization and derivatization, primarily through the activation of its C-H bonds. nih.govspringernature.com While aliphatic C-H bonds are generally considered unreactive, modern catalytic methods have enabled their selective functionalization.

Transition metal-catalyzed C-H activation is a powerful strategy for introducing new functional groups into an otherwise inert alkyl chain. springernature.com For example, palladium-catalyzed reactions can facilitate the coupling of C-H bonds with various partners, such as alkenes, to form more complex structures. nih.gov The regioselectivity of such reactions can often be controlled by using directing groups that position the metal catalyst at a specific C-H bond. nih.gov

In the context of this compound, the ether oxygen or the nitrile nitrogen could potentially act as a directing group, guiding the functionalization to a specific position on the hexyl chain. For instance, γ-C(alkenyl)–H activation via a six-membered palladacycle has been demonstrated in related systems. nih.gov

The following table outlines potential functionalization reactions of the hexyl chain:

| Reaction Type | Reagent/Catalyst | Potential Product | Comments |

| C-H Alkenylation | Pd(OAc)₂ / Oxidant | Alkenyl-substituted hexanenitrile | Potential for regiocontrol using a directing group. nih.gov |

| C-H Arylation | Pd catalyst / Aryl halide | Aryl-substituted hexanenitrile | A common method for C-C bond formation. |

| Halogenation | Radical initiator / Halogen source | Halogenated hexanenitrile | Typically less selective, leading to a mixture of products. |

Stability and Chemical Transformations of the Ether Bond in Diverse Reaction Environments

The ether linkage in this compound is generally stable under many reaction conditions, particularly in neutral and basic media. However, it can be cleaved under harsh acidic conditions. The hydrolysis of ethers typically requires strong acids and elevated temperatures. nih.gov

The presence of the fluorine atom on the phenoxy ring can have a modest electronic effect on the stability of the ether bond. Electron-withdrawing groups on the aromatic ring can slightly destabilize the C-O bond, but typically not to the extent that it becomes labile under mild conditions.

Chemical transformations involving the ether bond itself are less common but can be achieved. For instance, cleavage of the ether can be accomplished using strong Lewis acids or by hydrogenolysis under specific catalytic conditions. These transformations would lead to the formation of 3-fluorophenol (B1196323) and a derivative of hexanenitrile.

Advanced Derivatization and Functionalization Strategies for 6 3 Fluoro Phenoxy Hexanenitrile

Transformations of the Nitrile Functionality for Structural Diversification

The nitrile group is a valuable functional handle that can be converted into a variety of other functionalities, providing a gateway to diverse molecular architectures. nih.gov

Synthesis of Amides and Carboxylic Acids from the Nitrile Group

The hydrolysis of the nitrile group in 6-(3-fluoro-phenoxy)hexanenitrile provides a direct route to the corresponding carboxylic acid and amide derivatives. pressbooks.pub This transformation can be achieved under either acidic or basic conditions. rsc.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile is protonated, increasing its electrophilicity. Subsequent attack by water leads to the formation of an imidic acid, which then tautomerizes to the more stable amide. rsc.org Further hydrolysis of the amide yields the carboxylic acid and an ammonium (B1175870) salt. studymind.co.uk A common method involves refluxing the nitrile with an acid such as hydrochloric acid. studymind.co.uk

Base-Catalyzed Hydrolysis:

In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. pressbooks.pub The resulting imidate anion is then protonated by water to form an imidic acid, which tautomerizes to the amide. pressbooks.pubrsc.org Continued hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt, which can be neutralized in a separate step to afford the carboxylic acid. pressbooks.pub

| Transformation | Reagents and Conditions | Product |

| Nitrile to Carboxylic Acid | HCl, reflux | 6-(3-Fluorophenoxy)hexanoic acid |

| Nitrile to Amide | H₂SO₄ (conc.), heat | 6-(3-Fluorophenoxy)hexanamide |

| Nitrile to Carboxylic Acid | NaOH, H₂O, heat, then H₃O⁺ | 6-(3-Fluorophenoxy)hexanoic acid |

Access to Primary Amines via Reduction Methodologies

The reduction of the nitrile group to a primary amine represents a key transformation for introducing a basic nitrogen center into the molecule. chemguide.co.ukwikipedia.org This can be accomplished through catalytic hydrogenation or by using chemical reducing agents. studymind.co.ukchemguide.co.uk

Catalytic Hydrogenation:

This method is often considered the most economical for producing primary amines. wikipedia.org The nitrile is treated with hydrogen gas in the presence of a metal catalyst. studymind.co.ukchemguide.co.uk Commonly used catalysts include palladium, platinum, and Raney nickel. chemguide.co.ukwikipedia.org The reaction typically requires elevated temperature and pressure. chemguide.co.uk One of the challenges with catalytic hydrogenation is controlling selectivity, as the intermediate imine can sometimes react with the amine product to form secondary and tertiary amines. wikipedia.org The choice of catalyst and reaction conditions (solvent, pH, temperature, and pressure) is crucial for maximizing the yield of the primary amine. wikipedia.orgbme.hu

Chemical Reduction:

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. chemguide.co.ukmasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an ether solvent, followed by an acidic workup. chemguide.co.uk It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles on its own. chemguide.co.ukmasterorganicchemistry.com Other reagents like diborane (B8814927) and sodium in alcohol can also be used for this transformation. wikipedia.org

| Reduction Method | Reagents and Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C, elevated T/P | 6-(3-Fluorophenoxy)hexan-1-amine |

| Chemical Reduction | 1. LiAlH₄, ether; 2. H₃O⁺ | 6-(3-Fluorophenoxy)hexan-1-amine |

Nitrogen-Containing Heterocyclic Compound Synthesis via Nitrile Cyclization and Nucleophilic Additions

The nitrile functionality serves as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. nih.govlongdom.org These reactions often proceed through nitrile cyclization or nucleophilic additions.

The synthesis of pyrimidine (B1678525) derivatives can be achieved through the copper-catalyzed cyclization of ketones with nitriles under basic conditions. acs.org This method is notable for its tolerance of various functional groups. acs.org Another approach involves the reaction of nitriles with other functional groups within the same molecule or with external reagents to form rings like pyrazoles, pyridines, and pyrimidines. researchgate.net For instance, the reaction of N¹-substituted-5-amino-4-cyanopyrazoles with malononitrile (B47326) can lead to the formation of pyrazolo[3,4-d]pyrimidines. researchgate.net The synthesis of various nitrogen-containing heterocycles can also be achieved through catalytic dehydrative cyclization. pitt.edu

Modifications on the Fluorinated Phenoxy Ring for Tailored Reactivity

The 3-fluorophenoxy moiety of this compound can undergo various modifications to introduce new substituents and tailor the molecule's properties.

Directed Aromatic Substitution Reactions on the 3-Fluorophenoxy Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing new substituents onto an aromatic ring. wikipedia.orgmasterorganicchemistry.com The existing substituents on the benzene (B151609) ring significantly influence the rate and regioselectivity of the reaction. wikipedia.org Substituents are classified as either activating or deactivating groups. wikipedia.orgnumberanalytics.com

Activating groups donate electron density to the ring, making it more nucleophilic and increasing the rate of EAS. wikipedia.orgmasterorganicchemistry.com These groups typically direct incoming electrophiles to the ortho and para positions. libretexts.org

Deactivating groups withdraw electron density from the ring, making it less nucleophilic and slowing down the rate of EAS. wikipedia.orgmasterorganicchemistry.com These groups generally direct incoming electrophiles to the meta position. libretexts.org

Post-Synthetic Introduction of Additional Substituents via Cross-Coupling or C-H Activation

Modern synthetic methods like cross-coupling reactions and C-H activation offer powerful tools for the late-stage functionalization of aromatic rings. nih.govnrochemistry.com

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are widely used to form new carbon-carbon and carbon-heteroatom bonds. nrochemistry.comyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. nrochemistry.com To apply this to the 3-fluorophenoxy moiety, one would first need to introduce a halide or triflate group onto the ring via electrophilic aromatic substitution. This functionalized ring could then be coupled with a variety of partners, such as boronic acids (Suzuki coupling) or organostannanes (Stille coupling), to introduce new alkyl, aryl, or vinyl groups. nrochemistry.comyoutube.com

C-H Activation:

Direct C-H activation has emerged as a highly efficient strategy for forming new bonds, as it avoids the need for pre-functionalization of the aromatic ring. nih.govacs.org This approach involves the direct reaction of a C-H bond with a suitable reagent, often a transition metal catalyst, to form a new bond. nih.gov This methodology could potentially be used to introduce a variety of functional groups directly onto the fluorinated phenoxy ring of this compound, offering a more atom-economical route to novel derivatives.

Functionalization of the Hexanenitrile (B147006) Alkyl Chain

Selective Alkylation and Olefination Reactions on the Alkyl Backbone

No research detailing the selective alkylation or olefination at various positions along the six-carbon chain of this compound has been found in the surveyed scientific literature.

Oxidative and Reductive Functionalizations of the Alkyl Spacer

There is currently no published data on the specific oxidative or reductive functionalization of the alkyl spacer of this compound.

Computational Chemistry and Theoretical Modeling Studies of 6 3 Fluoro Phenoxy Hexanenitrile

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), provide a robust framework for investigating the electronic properties of molecules from first principles. arxiv.orgresearchgate.netepfl.ch These methods solve approximations to the Schrödinger equation to yield detailed information about electron distribution and its implications for chemical behavior.

Elucidation of Electronic Structure and Charge Distribution

A fundamental aspect of understanding a molecule's properties is the characterization of its electronic structure. For 6-(3-fluoro-phenoxy)hexanenitrile, DFT calculations can map the electron density, revealing how electrons are distributed across the molecule. This is crucial for understanding the polarity and electrostatic potential of the molecule. The presence of the electronegative fluorine atom and the nitrogen of the nitrile group significantly influences the charge distribution. nih.govresearchgate.net

Molecular orbital (MO) analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. The energy and spatial distribution of these frontier orbitals are critical in predicting the molecule's reactivity and its behavior in chemical reactions. nih.gov

Illustrative Data on Electronic Properties:

| Calculated Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 7.0 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

Prediction of Reactive Sites Utilizing Fukui Functions and Other DFT Descriptors

To pinpoint the most probable sites for chemical attack, DFT provides a powerful tool in the form of Fukui functions. wikipedia.orgbohrium.com These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. faccts.de By calculating the condensed Fukui functions for each atom, one can predict the sites most susceptible to nucleophilic, electrophilic, and radical attack. nih.govnih.govschrodinger.com

For this compound, one would expect the nitrogen atom of the nitrile group to be a likely site for electrophilic attack, while the carbon atom of the nitrile group would be susceptible to nucleophilic attack. nih.gov The fluorinated aromatic ring would also exhibit specific reactivity patterns dictated by the electronic influence of the fluorine atom and the phenoxy group.

Illustrative Fukui Function Indices for Selected Atoms:

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| N (Nitrile) | 0.05 | 0.25 | 0.15 |

| C (Nitrile) | 0.20 | 0.08 | 0.14 |

| C (para to F) | 0.12 | 0.10 | 0.11 |

| C (ortho to F) | 0.09 | 0.15 | 0.12 |

Computational Studies on Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. nih.govsmu.edunih.gov By identifying the transition state—the highest energy point along the reaction coordinate—the activation energy for a given reaction can be calculated. nih.gov This provides critical information about the reaction's feasibility and rate.

For reactions involving the nitrile group of this compound, such as hydrolysis or cycloaddition, computational studies can model the step-by-step transformation of reactants into products. researchgate.netrsc.org These studies would involve locating the transition state structures and calculating their energies relative to the reactants and products.

Molecular Modeling and Conformational Analysis

The flexibility of the hexanenitrile (B147006) chain in this compound means that the molecule can adopt a multitude of conformations. Molecular modeling techniques are essential for exploring this conformational landscape. ijpsr.comucsb.edu

Exploration of Preferred Conformations and Energy Minima

Conformational analysis aims to identify the stable, low-energy conformations of a molecule. nih.govscribd.com This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. For this compound, the key dihedral angles to consider are those along the alkyl chain and the bond connecting the phenoxy group to the chain. The results of such a search would reveal the most probable shapes the molecule adopts. rsc.org

Illustrative Relative Energies of Key Conformations:

| Conformation | Dihedral Angle (C-O-C-C) | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | gauche | anti | 0.00 |

| Local Minimum 1 | anti | gauche | 1.2 |

| Local Minimum 2 | gauche | gauche | 2.5 |

Application of Linear Free Energy Relationships and Activation Parameters in Reactivity Studies

Linear Free Energy Relationships (LFERs) are powerful tools in physical organic chemistry for quantitatively correlating reaction rates and equilibrium constants for a series of reactions where a substituent is varied. ic.ac.ukwikipedia.org These relationships provide deep insights into reaction mechanisms by probing the electronic and steric effects of substituents on the transition state. wikipedia.orgyoutube.com For a molecule like this compound, LFERs could be used to study reactions such as the hydrolysis of the nitrile group or nucleophilic substitution at the benzylic position, by introducing various substituents on the phenyl ring.

One of the most well-known LFERs is the Hammett equation :

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant. wikipedia.org

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a substituent. wikipedia.orglibretexts.org

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. wikipedia.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value signifies acceleration by electron-donating groups (positive charge buildup). wikipedia.orgwikipedia.org

For aliphatic systems or to separate steric and electronic effects, the Taft equation is employed. wikipedia.orgdalalinstitute.com It distinguishes between polar (inductive) effects (σ*) and steric effects (Es). dalalinstitute.comslideshare.net The equation is often written as:

log(k/k₀) = ρσ + δEs

where:

ρ* and σ* are the polar reaction and substituent constants, respectively. dalalinstitute.com

δ and Es are the steric reaction and substituent constants, respectively. dalalinstitute.com

To study the influence of the solvent on reactivity, particularly in solvolysis reactions, the Grunwald-Winstein equation is used. wikipedia.orgiupac.org It relates the rate of solvolysis to the ionizing power of the solvent (Y) and its nucleophilicity (N). nih.gov

log(k/k₀) = mY + lN

The sensitivity parameters m and l provide insight into the charge separation and the degree of nucleophilic participation in the transition state. nih.gov

Activation Parameters

The study of reaction rates at different temperatures allows for the determination of activation parameters, which are crucial for elucidating reaction mechanisms. libretexts.orgpharmacy180.com The Arrhenius equation relates the rate constant (k) to temperature (T) and the activation energy (Ea). libretexts.org However, a more detailed understanding is provided by the Eyring equation , derived from transition state theory: wikipedia.orglibretexts.org

k = (κk_B T/h) * e^(-ΔG‡/RT)

This can be expressed in a linear form:

ln(k/T) = -ΔH‡/RT + ln(k_B/h) + ΔS‡/R

where:

ΔG‡ is the Gibbs free energy of activation.

ΔH‡ is the enthalpy of activation (related to the energy of bonds being broken and formed). libretexts.org

ΔS‡ is the entropy of activation (related to the degree of order in the transition state compared to the reactants). libretexts.org

k_B is the Boltzmann constant and h is the Planck constant. wikipedia.org

By plotting ln(k/T) versus 1/T (an Eyring plot), one can determine ΔH‡ from the slope and ΔS‡ from the intercept. pharmacy180.comlibretexts.org These parameters offer a window into the nature of the transition state. For instance, a large negative ΔS‡ often suggests an associative mechanism where two molecules come together in the rate-determining step, leading to a more ordered transition state. libretexts.org

Illustrative Data for Reactivity Studies

The following table presents hypothetical data for a reaction involving substituted analogs of 6-(phenoxy)hexanenitrile to illustrate the application of the Hammett equation.

| Substituent (X) at meta-position | Substituent Constant (σ) | Rate Constant (k, s⁻¹) | log(k/k₀) |

|---|---|---|---|

| -OCH₃ | 0.12 | 1.2 x 10⁻⁵ | -0.92 |

| -H | 0.00 | 1.0 x 10⁻⁴ | 0.00 |

| -F | 0.34 | 5.5 x 10⁻⁴ | 0.74 |

| -Cl | 0.37 | 6.8 x 10⁻⁴ | 0.83 |

| -CN | 0.56 | 2.1 x 10⁻³ | 1.32 |

| -NO₂ | 0.71 | 5.8 x 10⁻³ | 1.76 |

A plot of log(k/k₀) versus σ for this hypothetical data would yield a straight line with a positive slope (ρ), suggesting that the transition state involves an increase in negative charge at the reaction center, which is stabilized by electron-withdrawing substituents.

Theoretical Prediction of Spectroscopic Signatures for Mechanistic Insight

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be invaluable for identifying reaction intermediates, confirming product structures, and gaining mechanistic insights. frontiersin.orgacs.org

NMR Spectroscopy Prediction

Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of a nucleus. Computational methods, particularly those based on Density Functional Theory (DFT), can predict ¹H and ¹³C NMR spectra with high accuracy. nih.govacs.org The standard approach involves:

Performing a conformational search to identify the lowest energy conformers of the molecule.

Optimizing the geometry of each conformer.

Calculating the NMR shielding tensors for each optimized structure, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

Averaging the chemical shifts based on the Boltzmann population of each conformer.

These predicted spectra can be compared with experimental data to confirm a proposed structure or to distinguish between isomers. acs.orggithub.io Machine learning algorithms are also increasingly being used to enhance the speed and accuracy of NMR predictions. frontiersin.orgarxiv.org

IR Spectroscopy Prediction

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. c6h6.orgprotheragen.ai Computational frequency calculations, typically performed using DFT, can predict the IR spectrum. researchgate.net The calculation yields the vibrational frequencies and their corresponding intensities. These predicted spectra are instrumental in identifying functional groups and can help track the progress of a reaction by monitoring the disappearance of reactant peaks and the appearance of product peaks. c6h6.orgprotheragen.ai

UV-Vis Spectroscopy Prediction

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. mdpi.com Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis spectra. faccts.deacs.org The calculation provides the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). mdpi.comnih.gov These predictions can help identify chromophores and understand the electronic structure of the molecule and any potential reaction intermediates. researchgate.net

Illustrative Predicted Spectroscopic Data

The following table shows hypothetical, computationally predicted spectroscopic data for this compound. Such data would be used to compare against experimental results for structural verification.

| Spectroscopic Technique | Predicted Feature | Predicted Value | Assignment/Comment |

|---|---|---|---|

| ¹³C NMR | Aromatic C-F | ~163 ppm (d, J ≈ 245 Hz) | Directly bonded to fluorine, shows large C-F coupling. |

| Nitrile Carbon (C≡N) | ~120 ppm | Characteristic shift for a nitrile group. | |

| Aliphatic CH₂-CN | ~17 ppm | Carbon adjacent to the electron-withdrawing nitrile group. | |

| IR Spectroscopy | C≡N Stretch | ~2245 cm⁻¹ | Strong, sharp absorption typical for a nitrile. |

| C-F Stretch | ~1250 cm⁻¹ | Strong absorption characteristic of an aryl fluoride. | |

| UV-Vis Spectroscopy | λ_max | ~275 nm | π → π* transition of the substituted benzene (B151609) ring. |

By combining these computational techniques, a detailed theoretical profile of this compound can be constructed. This profile serves as a powerful predictive tool to guide experimental work and to interpret results, ultimately leading to a comprehensive understanding of the molecule's chemical behavior.

Sustainable and Green Chemistry Aspects in the Synthesis and Transformation of 6 3 Fluoro Phenoxy Hexanenitrile

Development of Environmentally Benign Synthetic Routes and Reaction Conditions

The synthesis of pharmaceutical intermediates and other fine chemicals is often complex, and the production of their wastes can be a significant environmental concern. novasolbio.com Therefore, a primary goal of green chemistry is to design synthetic pathways that minimize or eliminate the use and generation of hazardous substances. reachemchemicals.com For a molecule like 6-(3-Fluoro-phenoxy)hexanenitrile, this involves moving away from traditional methods that may use harsh reagents and produce significant waste streams.

A conventional approach to forming the ether bond in this compound would likely be the Williamson ether synthesis. This method, while effective, typically requires a strong base to deprotonate the phenol (B47542) and generates stoichiometric amounts of salt by-products, which contributes to a lower atom economy and can create downstream waste treatment issues. numberanalytics.comresearchgate.net

Developing environmentally benign routes necessitates exploring alternatives that offer milder reaction conditions and reduce waste. This includes the use of catalytic systems that can operate at lower temperatures and pressures, minimizing energy consumption. reachemchemicals.com Furthermore, designing processes that use less hazardous solvents or even solvent-free conditions can significantly improve the environmental profile of the synthesis. reachemchemicals.com The use of renewable feedstocks, where possible, and designing reactions for the circular use of materials are also key considerations in modern, sustainable chemical production. rsc.org

Utilization of Catalytic Methods for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, selectivity, and reduce energy demands. For the synthesis of this compound, both biocatalysis and transition metal catalysis present powerful tools to achieve these goals.

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity under mild, aqueous conditions. acs.org This approach is a key component of green chemistry due to its efficiency and environmentally friendly nature. acs.orgnih.gov For this compound, the nitrile group (-C≡N) is a prime target for biocatalytic transformation.

Enzymes such as nitrilases can directly hydrolyze nitriles to the corresponding carboxylic acids and ammonia (B1221849), often with high chemo- and regioselectivity. novasolbio.comacs.org This enzymatic route avoids the harsh acidic or basic conditions required for traditional chemical hydrolysis. The application of nitrilases could transform this compound into 6-(3-fluoro-phenoxy)hexanoic acid, a potentially valuable derivative.

Furthermore, biocatalysis is a leading method for producing chiral compounds, which are critical in the pharmaceutical industry. nih.govcore.ac.uk While this compound itself is not chiral, transformations of this molecule could lead to chiral intermediates. For instance, if the nitrile group were to be transformed into a chiral amine via enzymes like transaminases, it would provide an enantiomerically pure building block for more complex molecules. core.ac.uknih.gov The use of whole-cell biocatalysts is particularly advantageous for complex reactions, including those involving oxidoreductases for selective oxidations. nih.gov

Table 1: Potential Biocatalytic Transformations for this compound

| Enzyme Class | Potential Transformation of this compound | Potential Product | Green Chemistry Advantage |

|---|---|---|---|

| Nitrilase | Hydrolysis of the nitrile group | 6-(3-Fluoro-phenoxy)hexanoic acid | Mild, aqueous conditions; avoids harsh acids/bases. novasolbio.comacs.org |

| Transaminase | Asymmetric amination of a ketone precursor or derivative | Chiral amine intermediate | High enantioselectivity for producing optically pure compounds. core.ac.uk |

| Monooxygenase | Regioselective hydroxylation of the aromatic ring or alkyl chain | Hydroxylated derivatives | High selectivity without the need for protecting groups. nih.gov |

Transition metal catalysis offers highly efficient and selective methods for forming key bonds within the this compound structure.

The formation of the aryl ether (C-O) bond is a critical step in the synthesis. Palladium- and copper-catalyzed C-O cross-coupling reactions have emerged as powerful alternatives to the Williamson ether synthesis. acs.orgnih.gov These catalytic methods can couple aryl halides or their derivatives with alcohols under milder conditions and with greater functional group tolerance. nih.govacs.org For instance, a palladium-catalyzed coupling of 3-fluorophenol (B1196323) with a 6-halo-hexanenitrile derivative could provide a more efficient and atom-economical route to the target molecule. nih.gov Nickel-based catalysts are also gaining prominence for their ability to activate less reactive aryl ethers, offering new synthetic possibilities. acs.orgmdpi.com

Additionally, transition metal-catalyzed C-H functionalization is a cutting-edge strategy that allows for the direct modification of C-H bonds, which are ubiquitous in organic molecules. nih.gov This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. mdpi.com The nitrile group present in this compound or its precursors can act as a directing group, guiding a metal catalyst to functionalize a specific C-H bond on the aromatic ring, for example at the meta-position. acs.orgnih.gov Rhodium(III)-catalyzed reactions, for example, have been shown to be effective for the direct functionalization of C-H bonds under oxidative conditions. acs.org

Table 2: Comparison of Synthetic Methods for Aryl Ether Formation

| Method | Typical Reagents | By-products | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | Alkyl halide, Phenol, Strong Base (e.g., NaH) | Stoichiometric salt (e.g., NaBr) | Well-established, simple procedure. numberanalytics.com | Poor atom economy, harsh conditions, limited functional group tolerance. acs.org |

| Palladium-Catalyzed C-O Coupling | Aryl halide, Alcohol, Pd-catalyst, Ligand, Base | Catalytic amounts of waste, substoichiometric base/salt | High efficiency, mild conditions, excellent functional group tolerance. nih.gov | Cost of palladium catalyst, potential for metal contamination in product. |

| Copper-Catalyzed C-O Coupling | Aryl halide, Alcohol, Cu-catalyst, Ligand, Base | Catalytic amounts of waste, substoichiometric base/salt | Lower cost than palladium, effective for many substrates. researchgate.net | Can require higher temperatures than palladium systems. |

Solvent Minimization and Exploration of Alternative Reaction Media (e.g., Deep Eutectic Solvents)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile organic compounds (VOCs), which can be flammable, toxic, and environmentally harmful. Green chemistry promotes the reduction of solvent use or the replacement of hazardous solvents with more benign alternatives. reachemchemicals.com

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents. nih.govmdpi.com DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol), which form a eutectic with a melting point much lower than the individual components. nih.gov They offer several advantages, including low volatility, non-flammability, high thermal stability, biodegradability, and low cost. core.ac.ukyoutube.com

For the synthesis and transformation of this compound, DESs could serve as both the reaction medium and, in some cases, the catalyst. mdpi.com For example, certain DESs have been shown to be effective media for the synthesis of amides from nitriles. nih.gov The strong hydrogen-bonding network within a DES can activate functional groups, potentially facilitating reactions like the C-O coupling or nitrile transformations. mdpi.com The ability to recycle and reuse DESs further enhances their sustainability. nih.gov

Table 3: Properties of Selected Green Solvents

| Solvent Type | Example Components | Key Properties | Potential Application for this compound Synthesis |

|---|---|---|---|

| Deep Eutectic Solvent (Type III) | Choline Chloride : Urea (1:2) | Low volatility, non-flammable, biodegradable, low cost, recyclable. nih.govyoutube.com | Medium for C-O coupling or nitrile hydrolysis. mdpi.comnih.gov |

| Deep Eutectic Solvent (Type I) | Choline Chloride : ZnCl₂ (1:2) | Acts as both solvent and Lewis acid catalyst. nih.gov | Catalytic synthesis of amides from nitriles. nih.gov |

| Water | H₂O | Non-toxic, non-flammable, readily available. | Medium for biocatalytic reactions (e.g., using nitrilase). acs.org |

| Supercritical Fluids | Supercritical CO₂ | Non-toxic, easily removed, tunable properties. | Solvent for extraction and purification, potentially for reactions. |

Atom Economy and Waste Reduction Strategies in Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. buecher.de A reaction with high atom economy minimizes the generation of by-products and waste. rsc.org Designing a synthetic route with a high atom economy is crucial for sustainable manufacturing. novasolbio.comcore.ac.uk

The traditional Williamson ether synthesis, for example, has an inherently poor atom economy because it produces a stoichiometric amount of salt waste. acs.org In contrast, catalytic alternatives such as a palladium-catalyzed C-O cross-coupling or a "catalytic Williamson ether synthesis" using weak alkylating agents at high temperatures can achieve much higher atom economy because the catalyst is used in small amounts and is recycled, with water often being the only significant by-product. acs.orgresearchgate.net

Future Perspectives and Emerging Research Directions for 6 3 Fluoro Phenoxy Hexanenitrile Chemistry

Exploration of Novel Reactivities and Unprecedented Transformational Pathways

The distinct amalgamation of a fluorinated phenoxy group and a terminal nitrile within the 6-(3-Fluoro-phenoxy)hexanenitrile structure presents a fertile ground for discovering novel chemical transformations. The synergistic interplay between these functional moieties can be strategically exploited to unlock unprecedented and valuable reaction pathways.

The nitrile group is a remarkably versatile functional handle, celebrated for its participation in a diverse array of chemical reactions, including cycloadditions and C-H bond functionalization, and for its role as a radical acceptor. nih.govresearchgate.netnih.gov Future research could strategically employ the nitrile as a directing group to achieve highly selective functionalization at specific positions along the hexyl chain or even on the aromatic ring. For instance, the application of transition-metal-catalyzed C-H activation in proximity to the nitrile could facilitate the introduction of a variety of new substituents, thereby enabling the creation of a diverse library of molecular derivatives. acs.org

The fluorinated phenoxy segment of the molecule also offers a wealth of intriguing chemical possibilities. The pronounced electronegativity of the fluorine atom significantly modulates the electronic character of the aromatic ring, rendering it a prime candidate for targeted nucleophilic aromatic substitution reactions. rsc.org Moreover, recent breakthroughs in the field of photoredox catalysis have illuminated the potential for cleaving the C-O bond in diaryl ethers. nih.gov This suggests that similar transformative strategies could be applied to this compound to yield valuable phenolic intermediates. The burgeoning field of photoredox catalysis also offers mild and efficient methods for the functionalization of ethers and the activation of C-H bonds, presenting a promising avenue for the selective modification of the molecule's aliphatic backbone. nih.govacs.org

Design of Advanced Functional Molecules through Strategic Derivatization

The strategic derivatization of this compound holds the key to unlocking a new generation of advanced functional molecules with far-reaching applications in medicinal chemistry, materials science, and agrochemicals. The inherent modularity of the molecule permits independent or concurrent modifications of the fluorinated ring, the ether linkage, and the nitrile group, offering a high degree of synthetic flexibility.

In the domain of medicinal chemistry, the fluorophenoxy motif is a well-established feature in numerous bioactive compounds, where it is known to enhance metabolic stability and improve binding affinity to biological targets. nih.govnih.gov The nitrile group, a versatile precursor, can be readily converted into a wide range of other functional groups, including amines, carboxylic acids, and various heterocycles, which are fundamental components of many pharmaceutical agents. Future derivatization strategies could focus on the introduction of specific pharmacophoric groups at either terminus of the molecule, a tactic that could lead to the discovery of novel therapeutic agents.

Within the realm of materials science, the incorporation of fluorine is known to bestow unique and desirable properties, such as enhanced thermal stability and hydrophobicity. Consequently, derivatives of this compound could be investigated as innovative building blocks for the synthesis of novel polymers or liquid crystals. The nitrile functionality can also be harnessed in polymerization reactions or as a reactive handle for the creation of functionalized surfaces.

| Functional Group | Derivatization Strategy | Potential Application |

|---|---|---|

| Nitrile | Reduction to amine | Pharmaceutical intermediate |

| Nitrile | Hydrolysis to carboxylic acid | Polymer building block |

| Nitrile | Cycloaddition reactions | Synthesis of heterocyclic compounds |

| Fluoroaromatic Ring | Nucleophilic aromatic substitution | Agrochemical development |

| Fluoroaromatic Ring | C-H functionalization | Materials science |

| Ether Linkage | C-O bond cleavage | Access to phenolic intermediates |

Integration with Emerging Synthetic Technologies (e.g., Flow Chemistry, Photoredox Catalysis)

The seamless integration of this compound chemistry with emergent synthetic technologies, such as flow chemistry and photoredox catalysis, is set to catalyze the discovery of novel reactions and enable the highly efficient synthesis of its derivatives.

Flow chemistry presents a paradigm shift from conventional batch synthesis, offering a multitude of advantages including superior control over reaction parameters, enhanced safety profiles, and straightforward scalability. nih.govcroucher.org.hk The synthesis of this compound itself, which likely proceeds via a nucleophilic aromatic substitution, could be significantly optimized and scaled up using continuous flow reactors. vapourtec.com Furthermore, subsequent transformations of the molecule, such as hydrogenations, oxidations, or reactions requiring high pressure, can be conducted with greater safety and efficiency in a flow-based system.

Photoredox catalysis, which utilizes visible light to generate highly reactive radical intermediates under exceptionally mild conditions, unlocks new avenues for the functionalization of this compound. nih.govacs.org As alluded to earlier, C-H functionalization of the aliphatic chain or the aromatic ring, as well as cleavage of the C-O bond, are all plausible transformations that could be realized through the application of photoredox catalysis. The powerful synergy of combining photoredox catalysis with flow chemistry offers a particularly compelling strategy for executing these reactions in a highly controlled, efficient, and automated fashion.

Broader Implications of Fluorine and Nitrile Chemistry in Fundamental Chemical Sciences

The systematic investigation of this compound and its derivatives will undoubtedly contribute to a deeper and more nuanced understanding of fluorine and nitrile chemistry—two domains of fundamental and enduring importance in the chemical sciences.

Fluorine chemistry remains a dynamic and vibrant field of research, largely due to the profound and often transformative impact of fluorine substitution on the properties of organic molecules. nih.gov A thorough examination of the reactivity and intrinsic properties of this compound can furnish invaluable insights into the subtle electronic effects exerted by the fluorine atom on the adjacent ether linkage and the aromatic ring.

The nitrile group stands as a cornerstone of modern organic synthesis, and the continuous development of novel transformations involving this functional group is a testament to its significance. researchgate.netnih.gov Exploring the reactivity of the nitrile within the molecular context of a fluorinated ether may unveil new and unexpected synergistic effects, thereby expanding the synthetic chemist's arsenal (B13267) of tools. The unique electronic landscape crafted by the fluorophenoxy group could potentially lead to unprecedented reactivity at the nitrile terminus, opening up new and exciting avenues for fundamental chemical discovery.

In summation, while direct and specific research on this compound is still in its incipience, the compound unequivocally represents a promising and versatile scaffold for future scientific inquiry. The exploration of its latent reactivities, the strategic design of advanced functional molecules, its integration with state-of-the-art synthetic technologies, and its potential to enrich the fundamental understanding of fluorine and nitrile chemistry all signify exciting and fruitful frontiers for chemical research.

Q & A

Q. How does the fluorine substituent influence the compound’s stability in acidic/basic environments?

- Methodological Answer : Conduct accelerated stability testing at pH 1–14 (37°C, 1 week). Monitor degradation via UPLC-MS. Fluorine’s electron-withdrawing effect enhances nitrile stability under acidic conditions but may promote hydrolysis in strong bases. Compare with non-fluorinated analogs to isolate substituent effects .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products